11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene is a complex organic compound characterized by its unique bicyclic structure. This compound contains a bromine atom attached to a bicyclo[8.3.1]tetradeca-1(14),10,12-triene framework, which includes multiple aromatic rings and a distinctive eleven-membered ring. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene typically involves the bromination of bicyclo[8.3.1]tetradeca-1(14),10,12-triene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the bromine atom selectively attaches to the 11th position of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable bromination. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of hydroxylated, aminated, or alkylated derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the parent bicyclic hydrocarbon.
Wissenschaftliche Forschungsanwendungen
11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom. The bromine atom can undergo nucleophilic substitution, allowing the compound to form covalent bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11,12,13-Tribromobicyclo[8.3.1]tetradeca-1(14),10,12-triene
- 11,13-Dibromobicyclo[8.3.1]tetradeca-1(14),10,12-triene
Uniqueness
11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene is unique due to its specific bromination pattern and the presence of a single bromine atom, which allows for selective reactions. In contrast, compounds with multiple bromine atoms, such as 11,12,13-tribromobicyclo[8.3.1]tetradeca-1(14),10,12-triene, exhibit different reactivity and applications .
Eigenschaften
CAS-Nummer |
89506-94-5 |
---|---|
Molekularformel |
C14H19Br |
Molekulargewicht |
267.20 g/mol |
IUPAC-Name |
11-bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene |
InChI |
InChI=1S/C14H19Br/c15-14-10-9-12-7-5-3-1-2-4-6-8-13(14)11-12/h9-11H,1-8H2 |
InChI-Schlüssel |
XPLJZYFJXLSDJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC2=C(C=CC(=C2)CCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.